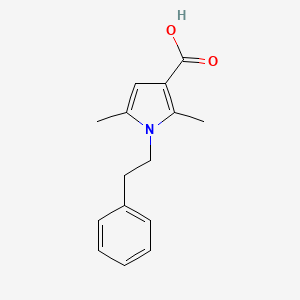
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine under acidic conditions . Another method includes the Clauson-Kaas reaction, which uses a 2,5-dimethylfuran and an amine in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal–Knorr reactions using environmentally friendly catalysts such as onion extract, which promotes the reaction under mild conditions and yields high purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable pyrrole ring structure.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-1-(2-phenylethyl)pyrrole: A structurally similar compound with slight variations in functional groups.
2,5-Dimethylfuran: Another heterocyclic compound with a furan ring instead of a pyrrole ring.
Uniqueness: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
3807-62-3 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
AZGUGZFXPVMKGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


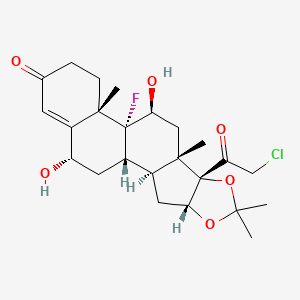
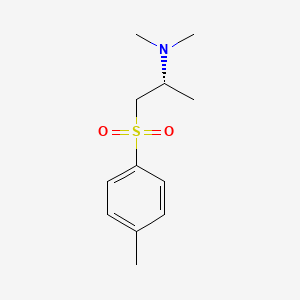
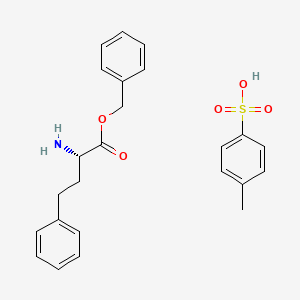
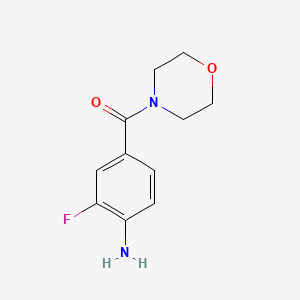

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
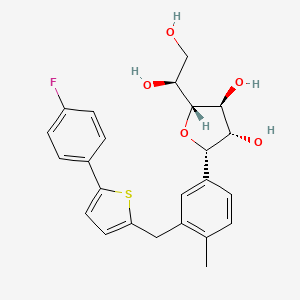
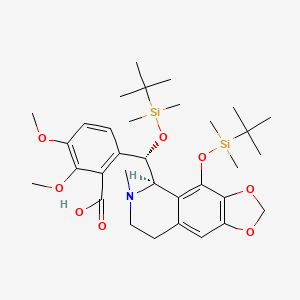
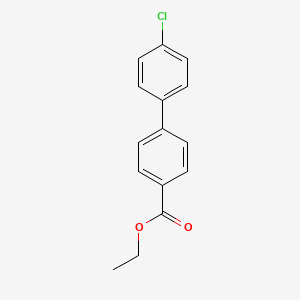

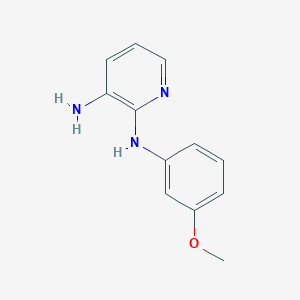
![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)

